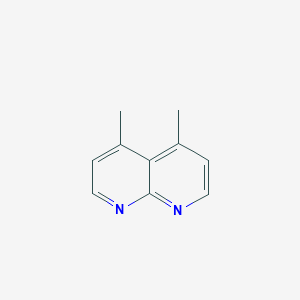
4,5-Dimethyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-1,8-naphthyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
4,5-Dimethyl-1,8-naphthyridine and its derivatives exhibit a wide array of biological activities, making them significant in therapeutic research. The following table summarizes key biological activities associated with this compound:
Medicinal Chemistry Applications
The medicinal chemistry applications of this compound are vast due to its ability to interact with biological targets. Key findings include:
- Antibiotic Modulation : Studies have shown that 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against resistant bacterial strains. For instance, combining these compounds with fluoroquinolones has resulted in significantly reduced minimum inhibitory concentrations (MICs) against pathogens like Escherichia coli and Staphylococcus aureus .
- Cancer Therapy : The compound's ability to inhibit specific enzymes involved in cancer cell growth positions it as a promising scaffold for developing new anticancer agents. Research indicates that modifications to the naphthyridine structure can enhance its efficacy against various cancer types .
Synthetic Strategies
The synthesis of this compound typically involves several strategies that allow for the introduction of various substituents to optimize biological activity. Common methods include:
- Condensation Reactions : These reactions often involve the condensation of appropriate amines with carbonyl compounds to form the naphthyridine structure.
- Functionalization : Post-synthetic modifications can be employed to introduce additional functional groups that enhance solubility and bioactivity.
Case Studies
Several case studies highlight the successful application of this compound in drug development:
- Antimicrobial Activity Enhancement : A study demonstrated that derivatives of 1,8-naphthyridine significantly increased the effectiveness of standard antibiotics against resistant strains by acting synergistically .
- Anticancer Efficacy : Research on modified naphthyridines showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting their potential as lead compounds for new cancer therapies .
- Neurological Disorders : A series of experiments indicated that certain derivatives exhibited neuroprotective effects and could potentially be developed into treatments for conditions like Alzheimer's disease .
Propiedades
Número CAS |
14903-77-6 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
4,5-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-3-5-11-10-9(7)8(2)4-6-12-10/h3-6H,1-2H3 |
Clave InChI |
SGGZIDMHAYQQCA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=NC2=NC=C1)C |
SMILES canónico |
CC1=C2C(=CC=NC2=NC=C1)C |
Sinónimos |
4,5-Dimethyl-1,8-naphthyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















